1,3,6-Trisulfonylpyrene 8-isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58226-67-8 |
|---|---|
Molecular Formula |
C17H9NO9S4 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
8-isothiocyanatopyrene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C17H9NO9S4/c19-29(20,21)13-5-12(18-7-28)8-1-2-10-14(30(22,23)24)6-15(31(25,26)27)11-4-3-9(13)16(8)17(10)11/h1-6H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
HVTTVIRJVMCXFL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)N=C=S)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)N=C=S)S(=O)(=O)O |
Other CAS No. |
58226-67-8 |
Synonyms |
1,3,6-trisulfonylpyrene 8-isothiocyanate 1,3,6-TSPI |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 1,3,6 Trisulfonylpyrene 8 Isothiocyanate
Established Synthetic Pathways for 1,3,6-Trisulfonylpyrene 8-Isothiocyanate
The primary and most logical starting point for the synthesis of this compound is the corresponding primary amine, 8-aminopyrene-1,3,6-trisulfonic acid (APTS). This commercially available, water-soluble compound provides the foundational pyrene-trisulfonate structure, upon which the isothiocyanate group can be installed. The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic synthesis, with two principal routes dominating the landscape: thiophosgene-mediated isothiocyanation and the decomposition of dithiocarbamate (B8719985) salts.
Primary Amine-Based Routes
The conversion of the amino group of APTS into an isothiocyanate is the most direct approach. The high polarity and water-solubility of APTS, a consequence of the three sulfonate groups, are key considerations in the selection of appropriate reagents and reaction conditions.
The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a classic and often highly efficient method for the synthesis of isothiocyanates. wikipedia.orgresearchgate.net Thiophosgene acts as a highly reactive electrophile, readily attacked by the nucleophilic amino group. dntb.gov.ua The reaction typically proceeds via a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to furnish the isothiocyanate.
For a highly polar and water-soluble substrate like 8-aminopyrene-1,3,6-trisulfonic acid, the reaction would likely be carried out in a biphasic system or in a polar aprotic solvent that can accommodate the salt-like nature of the starting material. The presence of a base, such as triethylamine (B128534) or calcium carbonate, is crucial to neutralize the hydrogen chloride byproduct and drive the reaction to completion. researchgate.net Given the multiple acidic protons of the sulfonic acid groups, a stoichiometric excess of base would be required. The selection of a non-nucleophilic base is important to avoid side reactions with thiophosgene.
Table 1: Representative Thiophosgene-Mediated Isothiocyanation Reactions
| Starting Amine | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-(4-aminobenzylthio)-purine | Thiophosgene, CaCO₃, dioxane | 6-(4-isothiocyanatobenzylthio)-purine | - | researchgate.net |
| 5-Amino-fluorescein | Thiophosgene | 5-Isothiocyanato-fluorescein | - | researchgate.net |
| 2-Amino-4-chlorobenzenesulfonamide | Thiophosgene | Not specified as direct isothiocyanate | - | wikipedia.org |
Note: The table presents examples of thiophosgene reactions with complex amines to illustrate the general applicability of the method. Specific conditions for APTS would require experimental optimization.
An important and often milder alternative to the use of the highly toxic thiophosgene involves the formation and subsequent decomposition of a dithiocarbamate salt. nih.gov This two-step process begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. wikipedia.org This intermediate is then treated with a desulfurization agent to yield the isothiocyanate.
A variety of reagents have been developed for the desulfurization of dithiocarbamates, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. For a substrate like APTS, reagents that are effective in aqueous or polar media would be of particular interest.
Commonly used desulfurization agents include:
Tosyl Chloride: A facile method relies on the tosyl chloride-mediated decomposition of dithiocarbamate salts generated in situ. rsc.org
Propane Phosphonic Acid Anhydride (T3P®): This reagent has been shown to be an efficient desulfurating agent in a one-pot reaction from primary amines. rsc.org
Trifluoromethanesulfonyl Chloride: In the presence of triphenylphosphine (B44618) and sodium iodide, this reagent can effectively convert primary amines to isothiocyanates. rsc.org
Phenyl Chlorothionoformate: This reagent can be used in either a one-pot or a two-step process, with the two-step approach being more versatile for electron-deficient aryl isothiocyanates. mdpi.com
Sodium Persulfate (Na₂S₂O₈): This offers a green and practical method for the synthesis of isothiocyanates in water. rsc.org
Iron(III) Chloride (FeCl₃): An aqueous iron(III) chloride-mediated desulfurization of in situ generated dithiocarbamates provides a facile route to isothiocyanates, particularly for electron-deficient pyridyl and aryl amines. mdpi.com
Table 2: Comparison of Desulfurization Reagents for Isothiocyanate Synthesis
| Desulfurization Reagent | Typical Reaction Conditions | Applicability | Reference |
| Tosyl Chloride | In situ with CS₂ and Et₃N | Alkyl and aryl amines | rsc.org |
| T3P® | Two-step, one-pot with CS₂ | Primary amines and their salts | rsc.org |
| Phenyl Chlorothionoformate | One-pot or two-step with NaOH | Broad, including electron-deficient amines | mdpi.com |
| Sodium Persulfate | Aqueous media | Broad, including chiral amines | rsc.org |
| Iron(III) Chloride | Aqueous media, with a base like DABCO or NaH | Electron-deficient pyridyl and aryl amines | mdpi.com |
The development of one-pot and aqueous-phase synthetic methods for isothiocyanates is particularly relevant for the synthesis of this compound from the water-soluble APTS. These approaches offer advantages in terms of operational simplicity, reduced waste, and potentially milder reaction conditions.
Several one-pot protocols have been established that involve the in situ generation of the dithiocarbamate salt followed by the addition of a desulfurizing agent without isolation of the intermediate. beilstein-journals.orgnih.gov For instance, a general and facile one-pot procedure has been developed using cyanuric chloride as the desulfurization reagent in aqueous conditions. beilstein-journals.orgnih.gov This method has been shown to be effective for a broad range of alkyl and aryl amines. beilstein-journals.orgnih.gov The use of water as a solvent is a key advantage when considering a highly polar substrate like APTS. rsc.org Another green approach utilizes sodium persulfate in water to mediate the desulfurization. rsc.org For electron-deficient amines, which APTS can be considered due to its sulfonyl groups, the use of a co-solvent like DMF with water can be beneficial to ensure the formation of the dithiocarbamate salt. mdpi.com
Dithiocarbamate Decomposition Approaches
Emerging Synthetic Approaches from Non-Amine Precursors
While amine-based routes are the most established, research into the synthesis of isothiocyanates from non-amine precursors is an expanding field. These methods offer alternative synthetic disconnections and may provide access to isothiocyanates that are challenging to prepare from the corresponding amines.
One notable emerging strategy is the sulfurization of isocyanides with elemental sulfur. nih.gov This reaction can be catalyzed by amine bases and offers a more sustainable alternative to traditional methods that use toxic reagents. nih.gov Another innovative approach involves the visible-light-promoted decarboxylative thiocyanation and isothiocyanation of carboxylic acids. rsc.org A recent study demonstrated that carboxylic acids containing a pyrene (B120774) residue can be converted to the corresponding thiocyanate, and under modified conditions, to the isothiocyanate. rsc.org This suggests a potential future route to pyrene isothiocyanates that bypasses the need for an amino group. Furthermore, the direct C-H functionalization of arenes to introduce an isothiocyanate group is a field of growing interest, although examples on complex polycyclic aromatic hydrocarbons like pyrene are still limited. dntb.gov.ua
Functionalization and Conjugation Chemistry of this compound
The utility of this compound as a labeling agent stems from the versatile reactivity of its isothiocyanate functional group. This group allows for the formation of stable covalent bonds with a variety of nucleophiles, enabling the permanent attachment of the fluorescent pyrene core to target molecules and materials.
Principles of Covalent Bond Formation via the Isothiocyanate Group
The isothiocyanate group (–N=C=S) is an electrophilic moiety that readily reacts with primary and secondary amines to form a stable thiourea (B124793) linkage (–NH–C(S)–NH–). This is the most common conjugation reaction for isothiocyanates and is widely employed for labeling proteins, peptides, and other amine-containing biomolecules. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (around 8.0-9.0) to ensure that the primary amine is in its deprotonated, nucleophilic state.
In addition to amines, isothiocyanates can also react with thiols (sulfhydryl groups, –SH) to form dithiocarbamate linkages (–S–C(S)–NH–). This reaction is generally favored at a neutral or slightly acidic pH. The choice of pH can therefore be used to direct the conjugation of this compound to either amine or thiol groups within a target molecule.
The reaction conditions for these conjugations are generally mild, proceeding efficiently at room temperature in aqueous solutions, which is crucial for preserving the structure and function of sensitive biomolecules. The high water solubility imparted by the three sulfonyl groups of the pyrene core ensures that the labeling reaction can be performed in aqueous environments without the need for organic co-solvents.
Table 1: Reactivity of the Isothiocyanate Group
| Nucleophile | Functional Group | Resulting Linkage | Typical pH for Reaction |
|---|---|---|---|
| Primary Amine | -NH₂ | Thiourea | 8.0 - 9.0 |
| Secondary Amine | -NHR | Thiourea | 8.0 - 9.0 |
Strategies for Integration into Advanced Chemical Structures
The isothiocyanate functionality of this compound serves as a versatile handle for incorporating the unique photophysical properties of the pyrene core into a wide range of advanced chemical structures, including polymers, nanoparticles, and surfaces.
One common strategy involves the post-polymerization modification of polymers that contain pendant primary amine or thiol groups. By reacting these polymers with this compound, the fluorescent pyrene unit can be covalently grafted onto the polymer backbone. This approach has been used to create fluorescently labeled polymers for applications in sensing, imaging, and materials science. The resulting materials often exhibit the characteristic pH-sensitive fluorescence of the pyranine (B1669890) core, making them suitable for developing smart materials that respond to changes in their environment.
Another strategy involves the use of this compound to functionalize the surface of materials such as silica (B1680970) nanoparticles or gold nanoparticles. These materials are often pre-functionalized with amine or thiol groups to facilitate conjugation. The resulting fluorescent nanoparticles have found applications in bio-imaging, as they combine the bright fluorescence of the pyrene dye with the targeting capabilities of the nanoparticles.
Furthermore, the isothiocyanate group can be used to attach the pyrene dye to small molecules, creating fluorescent probes for specific biological targets. For example, by conjugating this compound to a ligand that binds to a specific receptor, a fluorescent probe can be created to visualize the localization and dynamics of that receptor in living cells.
The integration of the pyrene core can also be designed to leverage its propensity for excimer formation. At high local concentrations, pyrene molecules can form excited-state dimers (excimers) that exhibit a characteristic red-shifted fluorescence. By strategically positioning multiple this compound molecules within a larger structure, it is possible to create systems where the fluorescence emission can be modulated between the monomer and excimer states, providing a ratiometric sensing mechanism.
Advanced Methodological Applications of 1,3,6 Trisulfonylpyrene 8 Isothiocyanate in Chemical and Biological Investigations
Utilization in Biomolecular Labeling and Covalent Tagging
The isothiocyanate functional group is a well-established reactive handle for the covalent modification of biomolecules. It readily reacts with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues, to form stable thiourea (B124793) linkages. This reactivity is the foundation for the use of 1,3,6-Trisulfonylpyrene 8-isothiocyanate as a fluorescent labeling agent.
The covalent attachment of fluorescent probes to proteins and peptides is a cornerstone of modern biochemical and cell biology research, enabling the visualization and quantification of these essential biomolecules. Pyrene (B120774) isothiocyanate has been utilized for the site-specific labeling of proteins, targeting lysine residues. nih.gov The highly fluorescent nature of the pyrene core of this compound allows for sensitive detection of the labeled protein or peptide.
The unique spectral properties of the pyrene moiety are particularly sensitive to the local microenvironment. nih.gov This sensitivity can be exploited to study protein conformation and conformational changes. The fluorescence emission spectrum of pyrene can report on the polarity of the environment surrounding the probe. nih.gov Furthermore, if two pyrene-labeled molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," which exhibits a distinct, longer-wavelength emission. nih.gov This phenomenon can be used to monitor protein-protein interactions or conformational changes that bring two labeled sites closer together.
A key advantage of using this compound is its high water solubility, conferred by the three sulfonate groups. This property is particularly beneficial for labeling proteins in aqueous buffers without the need for organic co-solvents that could potentially denature the protein.
Research Findings: Pyrene Labeling of Proteins
| Application | Key Finding | Reference |
| Protein Conformational Analysis | The fluorescence emission of pyrene is sensitive to the polarity of its microenvironment within the protein structure. | nih.gov |
| Proximity Sensing | The formation of a pyrene excimer, with its characteristic emission spectrum, indicates that two labeled sites are within ~10 Å of each other. | nih.gov |
| Site-Specific Labeling | Isothiocyanate derivatives of pyrene can be used to specifically label lysine residues on proteins. | nih.gov |
While direct studies on the conjugation of this compound with nucleic acids and lipids are not extensively documented, the reactivity of the isothiocyanate group and the properties of the pyrene core suggest potential applications in these areas.
In the realm of lipid research, understanding the dynamics and organization of cellular membranes is of paramount importance. While the high water solubility of this compound might seem counterintuitive for lipid studies, it could be used to label the polar head groups of certain lipids that contain amine functionalities, such as phosphatidylethanolamine. This would allow for the tracking of these lipids within the membrane or for studying their interactions with membrane-associated proteins.
Role in Analytical and Separation Science Techniques
The combination of a permanent charge and strong fluorescence makes this compound a promising derivatization agent for enhancing the detection and separation of various analytes in analytical techniques.
Fluorophore-assisted carbohydrate electrophoresis (FACE) is a powerful technique for the analysis of glycans. A structurally similar compound, 8-aminopyrene-1,3,6-trisulfonate (APTS), is widely used for this purpose. In this method, the amine group of APTS is reductively aminated to the reducing end of a carbohydrate. The resulting labeled glycans are then separated by electrophoresis. The three sulfonate groups on the pyrene core impart a significant negative charge to the labeled glycan, enabling high-resolution separation based on size and structure.
By analogy, this compound could be used to label amine-containing analytes prior to electrophoretic separation. The high charge-to-mass ratio conferred by the trisulfonated pyrene moiety would lead to significant electrophoretic mobility, facilitating high-resolution separation in polyacrylamide gels.
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of a wide range of molecules. For analytes that lack a strong chromophore or fluorophore, pre-column derivatization with a labeling reagent is a common strategy to enhance detection sensitivity.
The intense fluorescence of the pyrene core of this compound makes it an excellent candidate for a derivatization agent in HPLC with fluorescence detection. The isothiocyanate group can be used to tag primary and secondary amine-containing compounds, such as amino acids, peptides, and biogenic amines. The resulting derivatives would be highly fluorescent, allowing for their detection at very low concentrations. The high polarity of the trisulfonated pyrene would also influence the chromatographic behavior of the derivatives, potentially improving separation efficiency in reversed-phase or hydrophilic interaction liquid chromatography (HILIC) systems.
The identification and characterization of enzyme active sites are crucial for understanding enzyme mechanisms and for the development of specific inhibitors. Covalent labeling of active site residues with reactive probes is a well-established approach in enzymology.
Given the reactivity of the isothiocyanate group towards nucleophilic amino acid residues often found in enzyme active sites (such as lysine or a reactive N-terminal amine), this compound has the potential to be used as an active site-directed covalent modifier. If an enzyme has a particularly reactive amine in its active site, incubation with this probe could lead to specific and covalent labeling. The attached pyrene group would then serve as a reporter, allowing for the identification of the labeled peptide after proteolytic digestion and mass spectrometry analysis.
Furthermore, the fluorescent properties of the pyrene core could be used to monitor the binding event in real-time. A change in the fluorescence signal upon binding to the enzyme could provide kinetic information about the covalent modification reaction. An analogous compound, 8-octanoyloxypyrene-1,3,6-trisulfonic acid, has been employed as a fluorogenic substrate for lipases, demonstrating the utility of the pyrene trisulfonate scaffold in enzyme assays. abcam.com In this case, enzymatic cleavage of the octanoyl group leads to a change in the fluorescence properties of the pyrene core, allowing for the continuous monitoring of enzyme activity. abcam.com This principle could be adapted to design specific probes based on the this compound structure.
Spectroscopic Probing in Molecular Interaction and Conformation Studies
The unique photophysical properties of pyrene-based fluorescent probes, such as this compound, have established them as powerful tools for investigating molecular-level details in chemical and biological systems. The isothiocyanate group facilitates covalent labeling of molecules of interest, particularly at primary amine groups found in proteins and other biomolecules. Once attached, the pyrene moiety acts as a spectroscopic reporter, with its fluorescence characteristics being exquisitely sensitive to its immediate surroundings.
Fluorescence-Based Monitoring of Molecular Binding and Dynamics
The fluorescence emission spectrum of a pyrene derivative is highly sensitive to the polarity of its microenvironment. nih.govyoutube.com This property is often exploited to monitor molecular binding events and dynamic conformational changes. When a pyrene-labeled molecule, such as a protein, binds to another molecule or undergoes a conformational shift, the local environment of the pyrene probe can change from an aqueous (polar) to a nonpolar (hydrophobic) environment, or vice versa. This change in polarity directly influences the vibronic fine structure of the pyrene monomer emission spectrum. nih.gov
The ratio of the intensity of different vibronic peaks, often the first and third peaks (I₁/I₃), is used as a quantitative measure of the solvent polarity around the probe. A higher I₁/I₃ ratio is indicative of a more polar environment, while a lower ratio suggests a more nonpolar or hydrophobic environment. This allows researchers to infer details about binding-induced conformational changes or the nature of a binding pocket. For instance, the binding of a ligand to a pyrene-labeled enzyme could sequester the probe within a hydrophobic pocket, leading to a measurable decrease in the I₁/I₃ ratio.
Table 1: Environmental Polarity Effect on Pyrene Monomer Fluorescence
| Environment | Relative Peak I Intensity | Relative Peak III Intensity | I₁/I₃ Ratio (Approx.) | Interpretation |
|---|---|---|---|---|
| Nonpolar (e.g., Cyclohexane) | Lower | Higher | ~0.5 youtube.com | Probe is in a hydrophobic environment. |
| Polar (e.g., Acetonitrile) | Higher | Lower | ~1.8 youtube.com | Probe is in a polar, solvent-exposed environment. |
Pyrene Excimer Formation for Microenvironment Sensing
One of the most powerful applications of pyrene-based probes is the phenomenon of excimer formation for sensing molecular proximity. nih.gov An excimer, or excited-state dimer, is formed when an excited pyrene molecule interacts with a nearby ground-state pyrene molecule. nih.gov This interaction is only possible when the two pyrene moieties are in close spatial proximity, typically within 10 Å. nih.gov
The formation of an excimer is signaled by the appearance of a new, broad, and structureless emission band at a longer wavelength (typically around 450-550 nm) compared to the structured monomer emission (around 370-420 nm). nih.gov The ratio of the excimer fluorescence intensity (E) to the monomer fluorescence intensity (M) provides a direct measure of the proximity between the two pyrene probes.
This principle is widely used to study:
Intramolecular distances: By labeling two different sites on a single protein or macromolecule, changes in the E/M ratio can reveal conformational changes that bring these sites closer together or move them further apart. nih.gov For example, a decrease in excimer emission upon the addition of Ca²⁺ to pyrene-labeled troponin I indicated an increase in the distance between the labeled sites. nih.gov
Intermolecular interactions: Labeling two different interacting molecules (e.g., two proteins that form a complex) allows for the detection and characterization of their association. An increase in the E/M ratio upon mixing the two labeled species indicates that they are binding and bringing the pyrene probes into proximity.
Protein folding and unfolding: Monitoring the E/M ratio of a protein labeled at two specific sites can provide insights into the folding process, as the probes will be brought into proximity in the folded state. nih.gov
Table 2: Characteristics of Pyrene Monomer vs. Excimer Emission
| Property | Pyrene Monomer | Pyrene Excimer |
|---|---|---|
| Emission Wavelength | ~370 - 420 nm nih.gov | ~450 - 550 nm nih.gov |
| Emission Spectrum | Structured, with distinct vibronic peaks nih.gov | Broad and structureless nih.gov |
| Formation Requirement | Single excited pyrene molecule | Proximity (~10 Å) of an excited and a ground-state pyrene molecule nih.govnih.gov |
| Information Provided | Microenvironment polarity nih.gov | Molecular proximity and dynamics nih.gov |
The use of pyrene excimer fluorescence has been instrumental in mapping proximity relationships in complex biomolecular systems, such as the lac permease protein, providing insights that were later confirmed by crystallography. nih.gov This technique offers a dynamic view of molecular organization that is complementary to static structural methods.
Mechanistic Underpinnings of 1,3,6 Trisulfonylpyrene 8 Isothiocyanate As a Research Reagent
Reactivity Profile of the Isothiocyanate Moiety with Biological Nucleophiles
The isothiocyanate group (–N=C=S) is a key functional component of 1,3,6-Trisulfonylpyrene 8-isothiocyanate, serving as a reactive handle for covalently attaching the pyrene (B120774) fluorophore to biomolecules. This group is an electrophile, meaning it readily reacts with nucleophiles—electron-rich chemical species commonly found in biological macromolecules like proteins. nih.gov
The primary biological nucleophiles that react with isothiocyanates are primary amines (–NH₂) and thiols (–SH). researchgate.net The free, unprotonated amine groups found on the side chains of lysine (B10760008) residues and at the N-terminus of proteins are common targets. The reaction between an isothiocyanate and a primary amine results in the formation of a stable thiourea (B124793) linkage. researchgate.netnih.gov
Similarly, the thiol group on the side chain of cysteine residues can react with the isothiocyanate group. This reaction, which is reversible, forms a dithiocarbamate (B8719985) adduct. nih.govresearchgate.net The relative reactivity of amines and thiols towards isothiocyanates can be influenced by the pH of the reaction environment. Generally, the reaction with thiols is favored at a pH range of 6-8, whereas the reaction with amines is more favorable under more alkaline conditions (pH 9-11). researchgate.net Given that thiols are typically more nucleophilic than amines, they may react preferentially when both are accessible. nih.gov This reactivity profile allows for the targeted labeling of proteins and other biomolecules. bas.bg
Influence of Pyrene Core and Sulfonic Acid Functionalities on Probe Characteristics and Interaction
The functionality of this compound as a probe is determined by the combined properties of its pyrene core and sulfonic acid groups. The pyrene unit is a classic fluorescent chromophore with a rigid, large π-conjugated system that gives rise to a high fluorescence quantum yield. researchgate.netarkat-usa.org A key feature of pyrene is the sensitivity of its fluorescence emission to the local environment. nih.gov This sensitivity allows it to report on the polarity of its surroundings, such as the hydrophobic pockets within proteins. nih.govnih.gov
Furthermore, the large, hydrophobic surface of the pyrene core facilitates non-covalent interactions, such as π-π stacking, with biomolecules. nih.gov This allows it to bind to regions like the minor groove of DNA or within hydrophobic domains of proteins. nih.gov Pyrene is also known for its ability to form "excimers" (excited-state dimers) when two pyrene moieties are in close proximity (approximately 10 Å). nih.gov This results in a distinct, red-shifted emission band, which can be used to monitor conformational changes or binding events that bring the labeled molecules together. nih.govnih.gov
The three sulfonyl groups, present as sulfonic acids (or their salts, sulfonates, at physiological pH), are crucial for the probe's application in biological systems. These highly polar, ionizable groups confer significant water solubility upon the otherwise hydrophobic pyrene isothiocyanate molecule. ontosight.ai This high aqueous solubility is essential for using the probe in physiological buffers and for ensuring it can access and interact with target biomolecules in their native environment without aggregating.
Photophysical Principles Enabling its Fluorescent Detection in Complex Systems
The utility of this compound as a fluorescent probe is rooted in the fundamental photophysical properties of the pyrene chromophore. Pyrene derivatives are noted for their high molar extinction coefficients, strong fluorescence emission, and long fluorescence lifetimes, which can exceed 100 nanoseconds. researchgate.netnih.gov
The fluorescence emission spectrum of a pyrene monomer exhibits a characteristic vibrational fine structure, with distinct peaks. The intensity ratio of two of these peaks, specifically the first (I₁) and third (I₃) vibronic bands, is highly sensitive to the polarity of the solvent or the probe's microenvironment. youtube.comrsc.org In non-polar environments, the I₁ band is weak and the I₃ band is strong, while in polar environments, the intensity of the I₁ band increases relative to the I₃ band. This "Py I₁/I₃" ratio provides a ratiometric readout of local polarity, making it a powerful tool for studying, for example, protein folding or the binding of a labeled molecule to a non-polar site on a membrane or protein. nih.govrsc.org
Another critical photophysical principle is fluorescence quenching. The fluorescence of pyrene can be diminished, or "quenched," upon interaction with certain molecules (quenchers). nih.gov Quenching can occur through several mechanisms, including static quenching (due to ground-state complex formation) and dynamic quenching (due to collisional encounters between the excited fluorophore and the quencher). researchgate.netnih.gov This phenomenon can be exploited in binding assays, where the binding of an analyte to a receptor labeled with the pyrene probe might introduce a quenching group, leading to a measurable decrease in fluorescence intensity. nih.govrsc.org
Challenges and Future Directions in the Research Application of 1,3,6 Trisulfonylpyrene 8 Isothiocyanate
Addressing Methodological Limitations in Current Research Paradigms
The application of fluorescent probes derived from pyrene (B120774) and utilizing isothiocyanate chemistry is accompanied by several methodological hurdles that must be overcome for robust and reproducible results. A primary challenge lies in the conjugation reaction itself. The reaction of isothiocyanates with primary amines is highly pH-dependent, typically requiring alkaline conditions (pH 7.0-9.0) for optimal efficiency . However, high pH can be detrimental to the stability and function of certain target biomolecules, such as proteins, necessitating a delicate balance.
Furthermore, achieving an optimal dye-to-biomolecule ratio is critical. Over-labeling can lead to an increase in the negative charge of the conjugate, potentially causing non-specific binding to cellular components nih.gov. Conversely, under-labeling results in a weak fluorescent signal nih.gov. The hydrophobic nature of the pyrene core, despite the solubilizing sulfonyl groups, can also promote aggregation, leading to self-quenching of the fluorescence signal .
Another significant limitation is the environmental sensitivity of the probe. The fluorescence of pyrene derivatives can be quenched by a variety of factors, including high salt concentrations and extreme pH . Photobleaching, the irreversible photochemical destruction of the fluorophore, is another concern, especially in experiments requiring prolonged light exposure.
| Challenge | Description | Potential Mitigation Strategy |
|---|---|---|
| Control of Conjugation Ratio | Difficulty in achieving optimal dye-to-biomolecule ratio, leading to over- or under-labeling. nih.govnih.gov | Precise control over molar ratios, reaction time, temperature, and pH; purification of conjugates using chromatography. nih.gov |
| Non-Specific Binding | Over-labeled conjugates can exhibit increased negative charge, leading to electrostatic binding to unintended targets. nih.gov | Maintaining optimal labeling ratios (e.g., Fluorescein/Protein ratios between 1 and 4); use of blocking agents. nih.gov |
| Aggregation and Quenching | The planar pyrene structure can lead to π-π stacking and aggregation, causing fluorescence self-quenching. | Optimization of linker length and flexibility between the pyrene core and the target molecule; use of surfactants or co-solvents. |
| Photostability | Pyrene derivatives can be susceptible to photobleaching under intense or prolonged illumination. | Use of antifade reagents; minimizing light exposure; employing imaging systems with higher sensitivity. |
| Environmental Sensitivity | Fluorescence properties can be affected by local environmental factors like pH, polarity, and ionic strength. researchgate.net | Careful buffer selection and control of experimental conditions; using ratiometric measurements if the probe exhibits dual emission. |
Exploration of Novel Conjugation Strategies and Derivatives
Future research should extend beyond the conventional isothiocyanate-amine reaction. While effective, this chemistry limits the targetable functional groups. The development of derivatives of 1,3,6-Trisulfonylpyrene with alternative reactive moieties would significantly broaden its applicability. For instance, incorporating maleimides for reaction with thiols, or alkynes/azides for "click chemistry" reactions, would provide a more versatile toolkit for labeling diverse biomolecules and surfaces.
The design of the linker arm connecting the pyrene core to the reactive group is another area ripe for exploration. The current isothiocyanate is directly attached, which could lead to steric hindrance or quenching interactions with the target molecule. Introducing flexible linkers, such as polyethylene glycol (PEG) chains, could mitigate these issues, improve solubility, and enhance the biocompatibility of the resulting conjugate.
Moreover, the synthesis of "smart" derivatives that exhibit a change in their fluorescent properties upon conjugation or interaction with a specific analyte is a promising direction. For example, designing a derivative where the fluorescence is initially quenched and then "turns on" after successful conjugation would simplify purification and analysis by eliminating the signal from unreacted probes.
| Derivative/Strategy | Reactive Moiety | Target Functional Group | Potential Advantage |
|---|---|---|---|
| Thiol-Reactive Probe | Maleimide | Thiols (e.g., in Cysteine residues) | Highly specific conjugation under mild conditions. |
| Click Chemistry Probe | Azide or Alkyne | Terminal Alkyne or Azide | Bio-orthogonal reaction with high efficiency and specificity. |
| Carboxylate-Reactive Probe | Carbodiimide (e.g., EDC) activated | Carboxylic Acids (e.g., in Asp/Glu residues) | Enables labeling of acidic residues in proteins. scielo.br |
| PEGylated Derivative | Isothiocyanate | Primary Amines | Improved water solubility, reduced aggregation, and enhanced biocompatibility. |
| Photo-activatable Probe | Photocleavable protecting group | Primary Amines | Allows for spatiotemporal control of labeling. |
Potential for Expanded Applications in Interdisciplinary Scientific Research
The unique combination of a highly fluorescent, environmentally sensitive pyrene core and the strong surface-binding affinity of sulfonated polyaromatic hydrocarbons opens up applications beyond traditional bio-imaging.
In materials science, sulfonated pyrene derivatives have been effectively used for the non-covalent functionalization and exfoliation of carbon nanomaterials like graphene researchgate.netrsc.org. The pyrene moiety adsorbs onto the graphene surface via π-π stacking, while the charged sulfonyl groups facilitate stable dispersion in aqueous media. 1,3,6-Trisulfonylpyrene 8-isothiocyanate could be used to create hybrid materials where biomolecules are covalently anchored to graphene sheets, paving the way for novel biosensors or targeted drug delivery systems.
In cell biology, the sensitivity of pyrene's monomer-to-excimer emission ratio to intermolecular distance could be exploited. By labeling proteins of interest, it may be possible to monitor protein dimerization or aggregation in real-time within living cells. The high degree of sulfonation could also be leveraged to design probes that specifically target certain cellular compartments or to develop sensors for detecting changes in micropolarity or viscosity.
Furthermore, the integration of this probe into nanotechnology platforms, such as conjugating it to nanoparticles or liposomes, could enhance the tracking and visualization of therapeutic delivery systems . This interdisciplinary approach, combining the principles of chemistry, materials science, and biology, will be key to unlocking the next generation of applications for advanced fluorescent probes like this compound.
Q & A
Q. What unexplored applications exist in bioimaging or single-molecule studies?
- Methodological Answer :
- Super-Resolution Microscopy : Leverage pyrene’s photostability for PALM/STORM imaging of subcellular structures .
- Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) : Functionalize with acceptor dyes (e.g., Cy5) to study dynamic biomolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
